molecular formula C23H18F3N5O4 B2449548 N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226438-26-1

N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Katalognummer: B2449548
CAS-Nummer: 1226438-26-1
Molekulargewicht: 485.423
InChI-Schlüssel: MJOBXWLVKBHVSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Analyse Chemischer Reaktionen

N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves several chemical reactions that yield a compound characterized by multiple functional groups. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which are critical for its drug-like properties.

Table 1: Key Synthesis Steps

StepDescription
1Reaction of 4-methoxyphenyl isocyanate with a suitable amine to form carbamate.
2Condensation with a pyridine derivative to introduce the triazole moiety.
3Final modification to achieve the carboxamide functionality.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces inflammation markers

Case Studies and Research Findings

Several studies have documented the effects of similar compounds on various biological targets:

  • Case Study 1: A study published in Molecules demonstrated that a related compound showed promising results in inhibiting the growth of breast cancer cells through modulation of apoptotic pathways .
  • Case Study 2: Another research effort explored the antimicrobial properties of compounds containing the triazole moiety, revealing effectiveness against resistant strains of bacteria .

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets in the body. The benzimidazole core is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can be compared with other benzimidazole derivatives, such as:

    Omeprazole: A well-known proton pump inhibitor used to treat gastric ulcers.

    Albendazole: An antiparasitic agent used to treat helminth infections.

    Mebendazole: Another antiparasitic agent with a broad spectrum of activity.

What sets this compound apart is its unique combination of fluoro and methoxy substituents, which may confer distinct biological properties and enhance its therapeutic potential .

Biologische Aktivität

N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound belonging to the class of triazoles. Its unique structural features, including a methoxyphenyl group and a trifluoromethyl-substituted phenyl ring, suggest potential biological activities that warrant investigation.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms which contributes to its pharmacological properties.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence interactions with biological targets.
  • Trifluoromethyl Group : Known to increase metabolic stability and lipophilicity, enhancing the compound's potential as a drug candidate.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Cyclooxygenase (COX) Inhibition : Similar derivatives have demonstrated moderate inhibitory effects on COX enzymes, which are involved in inflammation and pain pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies reveal:

  • Binding Interactions : The trifluoromethyl group facilitates pi–pi stacking and hydrogen bonding with amino acid residues in target proteins, potentially increasing biological activity .

1. Antitumor Activity Evaluation

A study evaluating derivatives of triazole compounds found that modifications at specific positions significantly affected their anticancer activity. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF-710.4
Compound BHek2935.4

These findings suggest that structural variations can lead to enhanced potency against specific cancer types .

2. Inhibition of Enzymatic Activity

Another study focused on the inhibition of cholinesterases and COX enzymes by similar compounds:

CompoundAChE IC50 (µM)COX-2 IC50 (µM)
Compound C7.712.5
Compound D9.915.0

This data highlights the dual inhibitory potential of these compounds against key enzymes involved in neurodegenerative diseases and inflammation .

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O4/c1-35-16-9-7-15(8-10-16)27-21(33)14-6-11-19-29-31(22(34)30(19)12-14)13-20(32)28-18-5-3-2-4-17(18)23(24,25)26/h2-12H,13H2,1H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOBXWLVKBHVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.